molecular formula C11H20O B155704 2-(Isopropyl)-5-methylcyclohexanecarbaldehyde CAS No. 1845-44-9

2-(Isopropyl)-5-methylcyclohexanecarbaldehyde

Cat. No. B155704
CAS RN: 1845-44-9
M. Wt: 168.28 g/mol
InChI Key: AUABNXZOGNPUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropyl)-5-methylcyclohexanecarbaldehyde, also known as IPMC, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is a colorless liquid with a characteristic odor and is primarily used as a flavor and fragrance ingredient in the food and cosmetic industries.

Mechanism Of Action

The mechanism of action of 2-(Isopropyl)-5-methylcyclohexanecarbaldehyde is not well understood. However, it is believed to interact with certain receptors in the body, leading to its observed effects.

Biochemical And Physiological Effects

2-(Isopropyl)-5-methylcyclohexanecarbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Isopropyl)-5-methylcyclohexanecarbaldehyde in lab experiments is its relatively low cost and availability. However, its limited solubility in water may pose a challenge in certain experiments. Additionally, its potential toxicity and lack of well-established safety data may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of 2-(Isopropyl)-5-methylcyclohexanecarbaldehyde. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the fields of antimicrobial and anti-inflammatory agents. Further research is also needed to establish its safety and toxicity profile for human use.

Synthesis Methods

2-(Isopropyl)-5-methylcyclohexanecarbaldehyde can be synthesized through a multi-step process starting with the reaction of isobutyraldehyde and cyclohexanone. The resulting product is then subjected to a series of reactions involving hydrogenation, oxidation, and dehydration to obtain the final product.

Scientific Research Applications

2-(Isopropyl)-5-methylcyclohexanecarbaldehyde has been the subject of several scientific studies due to its potential applications in various fields. It has been studied for its antimicrobial properties, as well as its potential use as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential use as a flavor and fragrance ingredient in the food and cosmetic industries.

properties

IUPAC Name

5-methyl-2-propan-2-ylcyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABNXZOGNPUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939840
Record name 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropyl)-5-methylcyclohexanecarbaldehyde

CAS RN

1845-44-9
Record name 5-Methyl-2-(1-methylethyl)cyclohexanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Isopropyl)-5-methylcyclohexanecarbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(isopropyl)-5-methylcyclohexanecarbaldehyde
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